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Compound of Interest

Monoammonium L-glutamate
Compound Name:
monohydrate

Cat. No. 8238523

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of
Monoammonium L-glutamate monohydrate. The information is compiled from various
scientific sources to support research, development, and quality control activities.

Core Physical and Chemical Properties

Monoammonium L-glutamate monohydrate is the hydrated ammonium salt of the naturally
occurring amino acid, L-glutamic acid. It presents as a white, practically odorless crystalline
powder.[1][2] Its primary applications are as a flavor enhancer and salt substitute in the food
industry.[2][3]

Data Summary

The quantitative physical properties of Monoammonium L-glutamate monohydrate are
summarized in the table below for ease of reference.
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Property Value Source(s)

azanium;(4S)-4-amino-5-
IUPAC Name hydroxy-5- [1]

oxopentanoate;hydrate

) CsH14N20s (or CsH12N204 -
Chemical Formula [11[3]
H20)

Molecular Weight 182.18 g/mol [11[3]

White, practically odorless
Appearance _ [1][2]
crystals or crystalline powder

Freely soluble in water;
Solubility practically insoluble in ethanol [1]

or ether

6.0 - 7.0 (5% aqueous

H 1
P solution) s

N _ [a]D/20: +25.4° to +26.4° (10%
Specific Rotation ] [11[3]
wiv in 2N HCI)

] ] Data not readily available in
Melting Point ] )
cited literature.

Data not readily available in
Crystal Structure ] ]
cited literature.

Spectroscopic Properties

While specific, experimentally-derived spectra for Monoammonium L-glutamate
monohydrate are not widely published, its characteristic spectroscopic features can be
inferred from the known functional groups (amino, carboxylic acid, ammonium ion, and hydrate)
and data from closely related compounds like L-glutamic acid and its other salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum in D20 is expected to show distinct signals corresponding to the protons
in the glutamate backbone. Based on spectra of L-glutamic acid, the approximate chemical
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shifts would be:

e a-proton (-CH(NHs*)-): A triplet around 3.75 ppm.
e [(-protons (-CHz-): A multiplet around 2.1 ppm.

e y-protons (-CHz2-): A triplet around 2.47 ppm.

The broad peak for the amine protons would be exchanged in D20.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to display characteristic absorption bands for its functional
groups:

O-H Stretch (Water of Hydration): A broad band in the region of 3200-3500 cm~1.

N-H Stretch (Amine and Ammonium): Overlapping bands in the 3000-3300 cm~? region.

C-H Stretch (Alkyl): Bands in the 2800-3000 cm~1 range.

C=0 Stretch (Carboxylate): A strong absorption peak around 1550-1650 cm~1 for the
asymmetric stretch and a weaker one around 1400 cm~1 for the symmetric stretch.

N-H Bend (Amine/Ammonium): A peak in the 1500-1600 cm~1* region.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. Key expected vibrational
modes include:

e C-COO~ Symmetric Stretch: A prominent band around 800-900 cm™1,
e C-C Skeletal Stretches: Multiple bands in the 900-1200 cm~* region.

¢ CH2 Deformation/Bending: Peaks in the 1200-1480 cm~1 region.

Experimental Protocols
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The following sections detail standardized methodologies for determining key physical
properties of crystalline solids like Monoammonium L-glutamate monohydrate.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting range of a solid compound using a
heated block apparatus.

Methodology:

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The
open end of a glass capillary tube is pressed into the powder.

Packing: The sample is packed into the closed end of the capillary tube to a height of 1-2
mm by tapping the tube or dropping it through a long glass tube.

Apparatus Setup: The packed capillary is placed into the heating block of a melting point
apparatus. A calibrated thermometer is positioned to accurately measure the block's
temperature.

Approximate Determination: A rapid heating rate (10-20 °C/min) is used to find an
approximate melting range. The apparatus is then allowed to cool.

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to
about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2
°C/min.

Data Recording: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes liquid (T2) are recorded. The melting range
is reported as Tz - Ta.

Sample Preparation Measurement it

r Sample 4)’ Load Capillary
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Workflow for Melting Point Determination.

Solubility Determination (Isothermal Saturation Method)

This protocol determines the solubility of a compound in a specific solvent at a constant
temperature.

Methodology:

e System Preparation: An excess amount of Monoammonium L-glutamate monohydrate is
added to a known volume of the solvent (e.g., water, ethanol) in a sealed, thermostatted
vessel.

o Equilibration: The mixture is agitated (e.g., via a magnetic stirrer) at a constant, controlled
temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached
between the solid and dissolved solute.

o Sample Withdrawal: Agitation is stopped, and the undissolved solid is allowed to settle. A
sample of the supernatant (the clear saturated solution) is withdrawn using a filtered syringe
to prevent solid particles from being collected.

¢ Analysis: The concentration of the solute in the withdrawn sample is determined by a
suitable analytical method. For this compound, this could involve UV-Vis spectrophotometry
(after derivatization), HPLC, or gravimetric analysis after evaporating the solvent.

o Calculation: The solubility is expressed as mass of solute per volume or mass of solvent
(e.g., g/100 mL or g/100 Q).

Equilibration Analysis

to Solvent “7| Constant Temp. - (24-48h) 1 (Filtered Syringe) “7| (e.g., HPLC, Gravimetric)

Add Excess Solute Agitate at Allow to Equilibrate Withdraw Supernatant Determine Concentration Calculate Solubility report
>

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b238523?utm_src=pdf-body-img
https://www.benchchem.com/product/b238523?utm_src=pdf-body
https://www.benchchem.com/product/b238523?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b238523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Workflow for Isothermal Solubility Determination.

Crystal Structure Determination (Single-Crystal X-ray
Diffraction)

This protocol outlines the steps to determine the three-dimensional atomic arrangement of a
compound.

Methodology:

Crystal Growth: A high-quality single crystal (typically >0.1 mm in all dimensions, free of
cracks and defects) must be grown. This is often the most challenging step and can be
achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor
diffusion. The purity of the compound is critical.

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a
goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often
to ~100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray
beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of
thousands of reflected X-rays) is recorded by a detector.

Structure Solution: The collected diffraction data is processed. The phase problem is solved
using computational methods (e.g., direct methods or Patterson methods) to generate an
initial electron density map.

Structure Refinement: An atomic model is built into the electron density map. The positions
of the atoms, their thermal displacement parameters, and other variables are refined against
the experimental data until the calculated and observed diffraction patterns show the best
possible agreement.
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Workflow for Single-Crystal X-ray Diffraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Monoammonium glutamate monohydrate | C5SH14N205 | CID 154523 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. MONOAMMONIUM GLUTAMATE - Ataman Kimya [atamanchemicals.com]

3. fao.org [fao.org]

To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of
Monoammonium L-glutamate Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b238523#physical-properties-of-monoammonium-|-
glutamate-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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